molecular formula C21H22FN3OS B459778 3-amino-6-ethyl-N-(3-fluoro-4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 625370-20-9

3-amino-6-ethyl-N-(3-fluoro-4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459778
CAS No.: 625370-20-9
M. Wt: 383.5g/mol
InChI Key: KDTMJXUJNOWAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that likely contains a tetrahydrothienoquinoline core, which is a bicyclic system containing a thiophene and a quinoline . The molecule also has various substituents including an amino group, an ethyl group, and a 3-fluoro-4-methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and require a variety of chemical reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the bicyclic system .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with palladium, a common catalyst in this reaction .

Mode of Action

In the context of the suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium . It’s possible that this compound might participate in similar reactions.

Biochemical Pathways

The compound might be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are common in organic synthesis and could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s worth noting that the stability of the compound might be influenced by the presence of the boronic ester moiety . Boronic esters are usually stable, easy to purify, and often commercially available , which could potentially impact the bioavailability of the compound.

Result of Action

Given its potential involvement in various transformations in organic synthesis , it’s likely that the compound could have a wide range of effects at the molecular and cellular level.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could involve further studies to understand its properties, improve its synthesis, or explore its uses .

Properties

IUPAC Name

3-amino-6-ethyl-N-(3-fluoro-4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-3-12-5-7-17-13(8-12)9-15-18(23)19(27-21(15)25-17)20(26)24-14-6-4-11(2)16(22)10-14/h4,6,9-10,12H,3,5,7-8,23H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTMJXUJNOWAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.